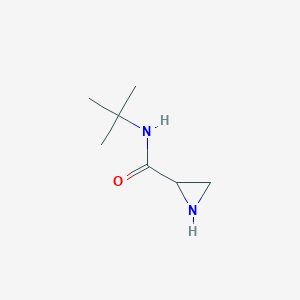
2,6-Dimethyl-1H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-1H-purine is a heterocyclic aromatic organic compound belonging to the purine family. Purines are vital components in biochemistry, forming the backbone of nucleic acids like DNA and RNA. The compound’s structure consists of a fused pyrimidine-imidazole ring system, with methyl groups attached at the 2 and 6 positions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-1H-purine typically involves the alkylation of purine derivatives. One common method starts with the reaction of theophylline (1,3-dimethylxanthine) with methyl iodide in the presence of a base like potassium carbonate. The reaction proceeds under reflux conditions in a solvent such as dimethylformamide (DMF) to yield this compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 2,6-Dimethyl-1H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding purine oxides.
Reduction: Reduction reactions can yield dihydropurine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Purine oxides.
Reduction: Dihydropurine derivatives.
Substitution: Halogenated purines or other substituted derivatives.
科学的研究の応用
2,6-Dimethyl-1H-purine has diverse applications in scientific research:
Biology: The compound is studied for its role in nucleic acid analogs and potential therapeutic agents.
Medicine: Research explores its potential as an anti-inflammatory and analgesic agent.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,6-Dimethyl-1H-purine involves its interaction with specific molecular targets. It can inhibit enzymes like phosphodiesterases, leading to increased levels of cyclic AMP and cyclic GMP within cells . This inhibition can result in various physiological effects, including bronchodilation and anti-inflammatory responses.
類似化合物との比較
1,3-Dimethylxanthine (Theophylline): Shares a similar structure but with different methylation positions.
Caffeine (1,3,7-Trimethylxanthine): Another methylated purine derivative with stimulant properties.
Theobromine (3,7-Dimethylxanthine): Found in cocoa and chocolate, with mild stimulant effects.
Uniqueness: 2,6-Dimethyl-1H-purine is unique due to its specific methylation pattern, which influences its chemical reactivity and biological activity. Its distinct properties make it valuable for targeted research and industrial applications.
特性
分子式 |
C7H8N4 |
|---|---|
分子量 |
148.17 g/mol |
IUPAC名 |
2,6-dimethyl-7H-purine |
InChI |
InChI=1S/C7H8N4/c1-4-6-7(9-3-8-6)11-5(2)10-4/h3H,1-2H3,(H,8,9,10,11) |
InChIキー |
LCNSRLOKWJJBSO-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=NC(=N1)C)N=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diamine](/img/structure/B11922356.png)
![7-Methyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B11922363.png)

![7H-Pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B11922373.png)
![7-Methyl-3H-pyrazolo[3,4-c]pyridine](/img/structure/B11922387.png)
![2-Methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11922392.png)








